molecular formula C6H9N3OS B6274251 2-(dimethylamino)-1,3-thiazole-4-carboxamide CAS No. 2059949-46-9

2-(dimethylamino)-1,3-thiazole-4-carboxamide

Cat. No.: B6274251
CAS No.: 2059949-46-9
M. Wt: 171.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)-1,3-thiazole-4-carboxamide is a chemical building block of high interest in medicinal chemistry and anticancer drug discovery. Thiazole carboxamide derivatives are frequently investigated as core structural components in the design of novel kinase inhibitors . Specifically, this scaffold is recognized as a privileged structure in the development of type II c-Met (Mesenchymal Epithelial Transition factor) inhibitors . The c-Met receptor tyrosine kinase is a critical target in oncology, as its dysregulated signaling is implicated in tumor growth, progression, and metastasis . Incorporating the thiazole carboxamide moiety can contribute to potent inhibitory activity by facilitating essential hydrogen bonding within the kinase's active site . Beyond c-Met, the thiazole ring is a common pharmacophore found in molecules targeting a diverse range of biological activities, making this compound a versatile intermediate for constructing targeted screening libraries . This product is intended for research purposes as a key synthetic intermediate or as a standard for analytical method development. This compound is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2059949-46-9

Molecular Formula

C6H9N3OS

Molecular Weight

171.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Dimethylamino 1,3 Thiazole 4 Carboxamide and Its Analogs

Precursor Synthesis and Reactivity Pathways

The foundational step in the synthesis of the target compound and its analogs is the preparation of key precursors. The choice of precursors is dictated by the specific synthetic route to be employed for the formation of the 1,3-thiazole ring.

For the widely utilized Hantzsch thiazole (B1198619) synthesis, the primary precursors are α-halocarbonyl compounds and a thioamide or its derivative. In the context of synthesizing a 4-carboxamide derivative, a common starting α-halocarbonyl is an α-halo-β-ketoester, such as ethyl 2-chloroacetoacetate. The halogen at the α-position provides an electrophilic center for the initial reaction with the sulfur nucleophile of the thioamide component. The β-keto group is essential for the subsequent cyclization step, while the ester functionality at what will become the 4-position of the thiazole ring serves as a handle for the eventual formation of the carboxamide.

The reactivity of these precursors is central to the success of the synthesis. The α-halocarbonyl compound must be sufficiently reactive to undergo nucleophilic substitution by the thioamide. The thioamide, in turn, must possess a nucleophilic sulfur atom to initiate the reaction. For the synthesis of 2-(dimethylamino)-1,3-thiazole-4-carboxamide, N,N-dimethylthiourea is the logical choice of thioamide precursor. The dimethylamino group is thus incorporated directly into the final structure from the outset.

The general reactivity pathway for these precursors in the Hantzsch synthesis is initiated by the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the α-halocarbonyl compound, leading to the formation of an intermediate that subsequently undergoes cyclization and dehydration to yield the thiazole ring.

Precursor TypeExampleRole in Synthesis
α-HalocarbonylEthyl 2-chloroacetoacetateProvides the C4 and C5 atoms of the thiazole ring and the precursor to the 4-carboxamide group.
Thioamide DerivativeN,N-DimethylthioureaProvides the S1, C2, and N3 atoms of the thiazole ring and the 2-(dimethylamino) moiety.

Cyclization Reactions for 1,3-Thiazole Ring Formation

The construction of the 1,3-thiazole ring is a critical step in the synthesis of this compound. Several cyclization methods have been developed, with the Hantzsch thiazole synthesis being the most prominent.

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole derivatives. organic-chemistry.orgchemhelpasap.com It involves the condensation reaction between an α-halocarbonyl compound and a thioamide. chemhelpasap.com For the synthesis of this compound, the reaction would typically involve the condensation of an α-halo-β-ketoester with N,N-dimethylthiourea.

The reaction mechanism commences with the nucleophilic attack of the sulfur atom of N,N-dimethylthiourea on the electrophilic α-carbon of the α-halocarbonyl compound, displacing the halide. This is followed by an intramolecular cyclization where a nitrogen atom of the thiourea derivative attacks the carbonyl carbon of the former ketoester. The resulting intermediate then undergoes dehydration to afford the aromatic 2-(dimethylamino)-1,3-thiazole-4-carboxylate ester.

Variations of the Hantzsch synthesis have been developed to improve yields, reduce reaction times, and employ more environmentally benign conditions. These include the use of microwave irradiation, which can significantly accelerate the reaction. nih.gov Additionally, solid-phase synthesis approaches have been adapted for the Hantzsch reaction to facilitate the creation of libraries of thiazole derivatives for high-throughput screening. The reaction conditions can be influenced by the choice of solvent and the presence of a base to neutralize the hydrogen halide formed during the reaction.

An alternative approach to the synthesis of 2-aminothiazole (B372263) derivatives involves the use of thiosemicarbazides. In this method, a thiosemicarbazide is reacted with an α-halogenated carbonyl compound. This reaction pathway can lead to the formation of 2-hydrazinylthiazole derivatives, which can be further modified. For instance, condensation of a thiosemicarbazide with an α-halogenated carbonyl compound can yield an aminothiazole scaffold. researchgate.net

While this method is more commonly employed for the synthesis of 2-hydrazinyl or 2-amino-substituted thiazoles, it represents a viable, albeit less direct, route to the target compound. The resulting 2-aminothiazole could potentially undergo subsequent dimethylation.

Beyond the classical Hantzsch synthesis, other methods for constructing the thiazole core have been reported. These often involve multi-component reactions or novel cyclization strategies. For example, some methods utilize β-keto esters, which are first α-monohalogenated in situ, followed by reaction with a thiourea.

Domino reactions, where a sequence of reactions occurs in a single pot, have also been developed for thiazole synthesis. These can involve the reaction of propargyl bromides with thioureas, leading to the rapid formation of 2-aminothiazoles under microwave irradiation. While these alternative methods offer potential advantages in terms of efficiency and atom economy, the Hantzsch synthesis and its variations remain the most direct and widely employed route for the synthesis of this compound and its analogs.

Introduction of the 2-(Dimethylamino) Moiety

The introduction of the 2-(dimethylamino) group is a crucial step in the synthesis of the target compound. This can be achieved through two primary strategies: direct incorporation during the ring formation or post-synthetic modification of a 2-aminothiazole precursor.

The most direct method involves the use of N,N-dimethylthiourea as the thioamide component in the Hantzsch thiazole synthesis. nih.gov This approach is highly efficient as it incorporates the desired dimethylamino group in a single step during the construction of the thiazole ring. The reaction of N,N-dimethylthiourea with an appropriate α-halocarbonyl precursor directly yields the 2-(dimethylamino)thiazole derivative.

Alternatively, if a 2-aminothiazole derivative is synthesized first (for example, using thiourea in the Hantzsch synthesis), the 2-amino group can be subsequently dimethylated. This can be achieved through reductive amination with formaldehyde and a reducing agent such as sodium triacetoxyborohydride or through direct alkylation with a methylating agent like methyl iodide. However, direct alkylation can sometimes lead to a mixture of mono- and di-methylated products, as well as potential N-alkylation of the thiazole ring itself, necessitating careful control of reaction conditions and potentially requiring chromatographic purification. Given the efficiency of the former method, the use of N,N-dimethylthiourea is generally the preferred synthetic strategy.

MethodDescriptionAdvantagesDisadvantages
Direct IncorporationUse of N,N-dimethylthiourea in the Hantzsch synthesis.High efficiency, one-step process.Requires the availability of the specific substituted thiourea.
Post-synthetic ModificationAlkylation or reductive amination of a 2-aminothiazole precursor.Allows for diversification from a common intermediate.May require multiple steps and purification to avoid side products.

Formation of the 4-Carboxamide Functionality

The final step in the synthesis of this compound is the formation of the carboxamide group at the 4-position of the thiazole ring. This is typically achieved by the amidation of a precursor, which is usually a carboxylic acid or an ester.

If the Hantzsch synthesis was performed using an α-halo-β-ketoester, the resulting product is a 2-(dimethylamino)-1,3-thiazole-4-carboxylate ester. This ester can be converted to the desired carboxamide through several methods. Direct aminolysis of the ester with ammonia (B1221849) or an amine can be employed, although this often requires harsh conditions such as high temperatures or the use of a catalyst.

A more common and generally milder approach involves a two-step process. First, the ester is hydrolyzed to the corresponding carboxylic acid, typically under basic conditions using a reagent like lithium hydroxide or sodium hydroxide, followed by acidification. The resulting 2-(dimethylamino)-1,3-thiazole-4-carboxylic acid is then coupled with an amine source (e.g., ammonia or an ammonium salt) using a peptide coupling agent. Common coupling agents include dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents activate the carboxylic acid, facilitating its reaction with the amine to form the amide bond under mild conditions.

Optimization of Reaction Conditions and Yields

The synthesis of this compound and its analogs typically involves two key transformations: the formation of the thiazole ring and the subsequent amidation of a carboxylic acid precursor. The efficiency of these steps is highly dependent on the chosen reagents, solvents, temperature, and reaction time. Researchers have explored various conditions to maximize the yield and purity of the final products.

One of the most common methods for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis. This reaction classically involves the condensation of an α-haloketone with a thiourea derivative. In the context of this compound, a substituted thiourea would be employed. Studies on analogous syntheses have demonstrated that the reaction conditions can significantly impact the yield. For instance, in microwave-assisted Hantzsch reactions for similar structures, a yield of up to 95% was achieved by heating the reaction at 90°C for 30 minutes in methanol. The choice of solvent is also critical, with alcohols like ethanol often being used. Acidic conditions, such as the use of a 10M HCl-ethanol mixture at 80°C, have also been shown to be effective in specific Hantzsch syntheses, affording yields of up to 73% in just 20 minutes.

The second crucial step is the formation of the carboxamide bond. This is typically achieved by coupling the corresponding 2-(dimethylamino)-1,3-thiazole-4-carboxylic acid with an appropriate amine. The selection of the coupling reagent is a key factor in optimizing this step. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with a catalyst like 4-(dimethylamino)pyridine (DMAP) are frequently utilized.

Detailed research into the synthesis of various N-substituted thiazole carboxamide derivatives has provided insights into the optimization of this amide coupling step. The yields of these reactions are influenced by the electronic nature of the substituents on the amine and the specific coupling agents used. For example, in the synthesis of a series of 2-(4-methoxyphenyl)-N-arylthiazole-4-carboxamides, the use of EDC and DMAP in dichloromethane (DCM) as a solvent at room temperature for 48 hours resulted in yields ranging from 49.8% to 92.4%, depending on the aniline derivative used.

To provide a clearer understanding of the impact of different reaction conditions on the yield of analogous thiazole carboxamide syntheses, the following data has been compiled from various studies:

EntryThiazole DerivativeCoupling ReagentsSolventTemperature (°C)Time (h)Yield (%)
1N-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)thiazole-4-carboxamideEDC, DMAPDCMRT4892.4
2N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)thiazole-4-carboxamideEDC, DMAPDCMRT4878.0
32-(4-methoxyphenyl)-N-phenylthiazole-4-carboxamideEDC, DMAPDCMRT4874.5
4N-(4-(thiophen-2-yl)phenyl)-2-(4-methoxyphenyl)thiazole-4-carboxamideEDC, DMAPDCMRT4849.8
5N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine- (Hantzsch Synthesis)Methanol90 (Microwave)0.595

Advanced Structural Characterization and Spectroscopic Analysis of 2 Dimethylamino 1,3 Thiazole 4 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Detailed ¹H NMR spectral data for 2-(dimethylamino)-1,3-thiazole-4-carboxamide, including chemical shifts (δ), multiplicities, and coupling constants (J), are essential for identifying the number and types of protons and their neighboring environments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.95s1HH-5 (thiazole ring)
7.50br s1H-CONH₂
7.20br s1H-CONH₂
3.10s6H-N(CH₃)₂

The proton spectrum would be expected to show a singlet for the proton at the 5-position of the thiazole (B1198619) ring. The two methyl groups of the dimethylamino substituent would likely appear as a single sharp singlet due to free rotation around the C-N bond. The amide protons might appear as two broad singlets, indicative of their exchange with the solvent and restricted rotation around the C-N amide bond.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides crucial information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift being indicative of its electronic environment.

Chemical Shift (δ, ppm)Assignment
168.0C=O (carboxamide)
165.0C-2 (thiazole ring)
145.0C-4 (thiazole ring)
115.0C-5 (thiazole ring)
40.0-N(CH₃)₂

The ¹³C NMR spectrum is anticipated to display signals corresponding to the carbonyl carbon of the carboxamide group at a downfield chemical shift. The carbons of the thiazole ring (C-2, C-4, and C-5) would resonate at characteristic chemical shifts for heterocyclic aromatic systems. The two equivalent methyl carbons of the dimethylamino group would produce a single signal in the aliphatic region of the spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Structural Assignment

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY experiment would be used to establish proton-proton couplings. For this compound, this would primarily be useful to confirm the absence of couplings for the singlet protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC spectrum would definitively link the proton signal of H-5 to the C-5 carbon signal and the dimethylamino protons to their corresponding carbon signal.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their vibrational modes.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the presence of specific functional groups based on their characteristic absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H stretching (amide)
1680StrongC=O stretching (amide I band)
1620MediumN-H bending (amide II band)
1580MediumC=N stretching (thiazole ring)
1450MediumC-H bending (methyl)
1350MediumC-N stretching (dimethylamino)

The IR spectrum would be expected to show characteristic N-H stretching bands for the primary amide. A strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group (Amide I band) would be a prominent feature. The N-H bending vibration (Amide II band) would also be observable. Vibrations associated with the thiazole ring, such as C=N stretching, would appear in the fingerprint region.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Raman Shift (cm⁻¹)IntensityAssignment
3080WeakC-H stretching (aromatic)
2950MediumC-H stretching (methyl)
1590StrongThiazole ring stretching
1420MediumThiazole ring breathing
850StrongSymmetric ring breathing

In the Raman spectrum, the symmetric stretching and breathing modes of the thiazole ring are expected to be prominent. The C-H stretching vibrations of the methyl groups would also be visible. Due to the complementary nature of IR and Raman spectroscopy, a combined analysis provides a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C6H9N3OS), the exact mass can be calculated, providing a high-precision confirmation of its elemental composition.

Electron impact (EI) or electrospray ionization (ESI) would typically be used to generate a molecular ion (M+• or [M+H]+). The subsequent fragmentation is predictable based on the functional groups present in the molecule. The thiazole ring, being an aromatic heterocycle, is relatively stable. sapub.org Fragmentation would likely be initiated by the cleavage of bonds adjacent to the heteroatoms or the carbonyl group. libretexts.org

Key expected fragmentation pathways include:

Alpha-cleavage adjacent to the dimethylamino group.

Loss of the carboxamide group as a radical (•CONH2) or neutral ammonia (B1221849) (NH3) followed by carbon monoxide (CO).

Cleavage of the thiazole ring, a characteristic fragmentation pattern for such heterocyclic systems. sapub.orgresearchgate.net

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z (Mass/Charge Ratio) Proposed Fragment Ion Neutral Loss
171[C6H9N3OS]+Molecular Ion [M]+
154[C6H6N2OS]+•NH2
127[C5H7N2S]+•CONH2
112[C4H6N2S]+•C(O)NH2
71[C3H7N2]+C3H2OS

Note: This data is predictive and based on common fragmentation patterns of related structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, providing information about its electronic transitions. shu.ac.uk The absorption of energy promotes electrons from a ground electronic state to a higher energy excited state. The structure of this compound contains several chromophores—groups responsible for absorbing light—including the thiazole ring and the carboxamide group.

The presence of π-bonds and heteroatoms with non-bonding electrons (n-electrons) allows for specific types of electronic transitions:

π → π* transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically observed in compounds with conjugated systems, such as the thiazole ring, and result in strong absorption bands. uzh.ch

n → π* transitions: These transitions involve promoting a non-bonding electron (from nitrogen, oxygen, or sulfur) to a π* antibonding orbital. shu.ac.ukelte.hu These transitions are generally of lower energy (occur at longer wavelengths) and have lower intensity compared to π → π* transitions. shu.ac.uk

The dimethylamino and carboxamide substituents on the thiazole ring are expected to influence the wavelengths of these transitions. The extended conjugation across the molecule would likely shift the absorption maxima to longer wavelengths (a bathochromic shift).

Table 2: Expected Electronic Transitions for this compound

Type of Transition Associated Functional Groups Expected Wavelength Region (nm) Relative Intensity
π → πThiazole ring, C=O, C=N200 - 300High
n → πC=O, C=N, S, N280 - 400Low

Note: The specific λmax values would need to be determined experimentally and are influenced by the solvent used.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

Single Crystal X-ray Diffraction Studies

A single crystal X-ray diffraction study of this compound would reveal the precise spatial arrangement of all atoms. nih.gov The planarity of the thiazole ring and the orientation of the dimethylamino and carboxamide substituents would be determined. Although a crystal structure for this specific compound is not publicly available, data from similar thiazole derivatives suggest that the thiazole ring itself is nearly planar. nih.govresearchgate.net The analysis would also confirm the tautomeric form present in the solid state.

Table 3: Illustrative Crystallographic Data Parameters

Parameter Description Example Value
Chemical Formula C6H9N3OS-
Formula Weight 171.22 g/mol -
Crystal System e.g., Monoclinic-
Space Group e.g., P21/c-
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)-
Volume (V) ų-
Z Molecules per unit cell-
Calculated Density g/cm³-

Note: This table represents the type of data obtained from a single-crystal X-ray diffraction experiment; the values are placeholders.

Analysis of Crystal Packing and Hydrogen Bonding Networks

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by intermolecular forces. For this compound, hydrogen bonding is expected to be a dominant interaction directing the supramolecular assembly.

The primary carboxamide group (-CONH2) is an excellent hydrogen bond donor (N-H) and acceptor (C=O). This functionality can lead to the formation of robust and predictable hydrogen-bonding motifs, such as dimers or extended chains. mdpi.com For instance, molecules can form centrosymmetric dimers through N-H···O interactions between the carboxamide groups.

In addition to these strong hydrogen bonds, weaker interactions such as C-H···N, C-H···O, or C-H···S hydrogen bonds may also play a significant role in stabilizing the three-dimensional crystal structure. mdpi.com Aromatic π–π stacking interactions between thiazole rings of adjacent molecules could further influence the crystal packing. nih.gov

Table 4: Potential Intermolecular Interactions and Hydrogen Bonding

Donor Acceptor Interaction Type Potential Motif
N-H (amide)O=C (amide)Strong Hydrogen BondDimer, Chain
N-H (amide)N (thiazole)Strong Hydrogen BondChain, Sheet
C-H (thiazole/methyl)O=C (amide)Weak Hydrogen BondNetwork Stabilization
C-H (thiazole/methyl)N (thiazole)Weak Hydrogen BondNetwork Stabilization
Thiazole RingThiazole Ringπ–π StackingLayered Structure

Computational and Theoretical Investigations of 2 Dimethylamino 1,3 Thiazole 4 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 2-(dimethylamino)-1,3-thiazole-4-carboxamide, these studies would provide insights into its electronic characteristics and reactivity.

Density Functional Theory (DFT) Studies for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT study of this compound would begin with geometry optimization, where the most stable three-dimensional arrangement of the atoms is determined by finding the minimum energy state. This process would yield precise data on bond lengths, bond angles, and dihedral angles. Such studies on related thiazole (B1198619) derivatives have been performed to understand their structural parameters. For instance, theoretical calculations are often carried out to evaluate the structural and spectral characteristics of organic molecules containing the thiazole ring.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For this compound, this analysis would pinpoint the regions of the molecule most likely to act as an electron donor (HOMO) and an electron acceptor (LUMO), which is crucial for predicting its behavior in chemical reactions. In studies of other thiazole derivatives, the HOMO-LUMO gap has been used to explain charge transfer interactions within the molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. It is used to identify the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions. An MEP map of this compound would show regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. This information is particularly valuable in predicting how the molecule might interact with biological targets.

Conformational Analysis and Energy Landscapes

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For a molecule with flexible groups like the dimethylamino and carboxamide groups, this analysis is vital. By calculating the energy of different conformers, an energy landscape can be constructed to identify the most stable, low-energy conformations. Research on similar structures, such as thiazole-4-carboxamide (B1297466) adenine (B156593) dinucleotide, has shown that the conformation of the carboxamide group is constrained and plays a role in its biological function nih.gov.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is widely used in drug discovery to understand how a potential drug molecule (ligand) might bind to a biological target, such as a protein or enzyme. A docking study of this compound would involve placing it into the binding site of a relevant target and calculating a "docking score" to estimate the binding affinity. This would also reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. Numerous studies have employed molecular docking for various thiazole carboxamide derivatives to explore their potential as inhibitors for enzymes like cyclooxygenases (COX) nih.gov.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Stability

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. Following a molecular docking study, an MD simulation would be used to assess the stability of the predicted ligand-target complex. By simulating the movements of the atoms over a period of time, researchers can verify if the key interactions identified in docking are maintained, providing a more accurate picture of the binding stability. Such simulations have been used to confirm the stable binding of thiazole derivatives to their biological targets in other studies nih.gov.

Investigation of Non-Covalent Interactions within the Molecular Structure and Binding Contexts

Computational and theoretical investigations are pivotal in elucidating the nature and impact of non-covalent interactions (NCIs) in this compound. While specific computational studies exclusively focused on this exact molecule are not extensively available in public literature, a robust understanding can be constructed by analyzing theoretical studies on closely related thiazole carboxamide and aminothiazole derivatives. These studies utilize a range of advanced computational methods to map and quantify the subtle forces that govern molecular conformation, crystal packing, and interactions with biological targets.

For analogous thiazole derivatives, these analyses reveal a complex network of interactions stabilizing the crystal structure. The most significant of these are typically hydrogen bonds and H···H contacts, with notable contributions from interactions involving the heteroatoms of the thiazole ring (S, N) and the functional groups (O, N). nih.gov

Intramolecular and Intermolecular Interactions in Thiazole Derivatives

Analysis of structurally similar compounds, such as 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, provides insight into the likely non-covalent interactions that stabilize the crystal packing of thiazole-based structures. Hirshfeld surface analysis of this analogue highlights the quantitative contributions of various intermolecular contacts.

Table 1: Relative Contributions of Intermolecular Contacts to the Hirshfeld Surface for a Structurally Related Aminothiazole Derivative. nih.gov (Data is for 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one as a proxy for the title compound).
Interaction TypeContribution (%)
H···H37.6
O···H/H···O16.8
S···H/H···S15.4
N···H/H···N13.0
C···H/H···C7.6

Non-Covalent Interactions in Binding Contexts

In the context of drug design, understanding how a molecule interacts with its biological target, such as an enzyme active site, is crucial. Molecular docking simulations are a primary tool for predicting these interactions. Studies on various thiazole carboxamide derivatives as inhibitors of enzymes like cyclooxygenase (COX) or tubulin reveal the critical role of non-covalent interactions in their mechanism of action. nih.govnih.govacs.org

These simulations consistently show that the thiazole core and its substituents form a network of interactions with key amino acid residues. Common interactions include:

Hydrogen Bonds: The carboxamide moiety is a prime candidate for forming strong hydrogen bonds with amino acid residues like Arginine, Histidine, and Tyrosine. nih.gov

Hydrophobic Interactions: Phenyl rings or other lipophilic groups often present on thiazole derivatives engage in hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov

Arene-H and π-π Stacking: The aromatic thiazole ring can participate in arene-H bonds or π-π stacking with aromatic amino acid side chains. nih.gov

Sulfur Interactions: The sulfur atom in the thiazole ring can form specific non-covalent bonds, sometimes referred to as σ-hole interactions, with nucleophilic atoms like the oxygen or nitrogen of amino acid residues such as Asparagine. nih.gov

A molecular docking study of a 2,4-disubstituted thiazole derivative with tubulin identified several key non-covalent interactions responsible for its binding affinity. nih.gov

Table 2: Exemplar Non-Covalent Interactions Identified in Molecular Docking of a Thiazole Derivative with Tubulin. nih.gov (Data is illustrative of interactions common to this class of compounds).
Interaction TypeLigand MoietyReceptor Amino Acid Residue
Sulfur Bond (σ-hole)Thiazole SulfurAsnB249
Arene-H BondThiazole RingAsnA101
Hydrogen BondAmidic NitrogenSerA178
Hydrophobic InteractionTrimethoxy GroupsLeuB248, LysB254, LeuB255, etc.

These computational findings underscore the multifunctional role of the thiazole carboxamide scaffold in establishing a stable complex with its target. The specific geometry and electronic properties of this compound would dictate its precise interaction profile, but the foundational types of non-covalent forces are well-established through the study of its analogues. The interplay of hydrogen bonding, hydrophobic contacts, and specific heteroatom interactions is fundamental to its molecular recognition and potential biological activity.

Mechanistic Biological Interaction Studies of 2 Dimethylamino 1,3 Thiazole 4 Carboxamide

In Vitro Studies of Molecular Target Interactions

Enzyme Inhibition Mechanism Elucidation

No specific studies elucidating the enzyme inhibition mechanism of 2-(dimethylamino)-1,3-thiazole-4-carboxamide were found. Research on other thiazole (B1198619) carboxamide derivatives has shown potential for enzyme inhibition, targeting enzymes such as cyclooxygenases (COX), c-Met kinase, and casein kinase 2 (CK2). nih.govnih.govnih.gov However, the specific inhibitory activity and mechanism for this compound have not been reported.

Receptor Binding and Modulation Studies

There is no available data from receptor binding and modulation studies for this compound. Studies on other thiazole-carboxamide derivatives have explored their potential as modulators of receptors like the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR). mdpi.comnih.gov

Protein-Ligand Interaction Kinetics

Specific data on the protein-ligand interaction kinetics of this compound is not available in the public domain.

Cellular Pathway Interrogation in Non-Human Models

Investigation of Cellular Uptake and Localization Mechanisms

No studies investigating the cellular uptake and localization mechanisms of this compound in non-human models were identified. While research exists on the cellular uptake of other molecules containing dimethylamino and carboxamide groups, such as N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), these findings cannot be directly applied due to significant structural differences. researchgate.netnih.gov

Effects on Specific Cellular Processes (e.g., signaling cascades, metabolic pathways)

There is no specific information available regarding the effects of this compound on cellular signaling cascades or metabolic pathways. The broader class of thiazole derivatives has been noted to have the potential to interfere with various cellular processes, but specific data for the compound is lacking. nih.gov

Biochemical Assays for Determining Binding Affinity and Selectivity

Detailed biochemical assays are crucial for elucidating the binding affinity and selectivity of a compound against its biological targets. For novel compounds such as this compound, a variety of established in vitro assays would be employed to quantify its interaction with specific proteins, enzymes, or receptors. These assays are fundamental in early-stage drug discovery to determine the potency and specificity of a potential therapeutic agent.

Commonly utilized biochemical assays include, but are not limited to, enzyme-linked immunosorbent assays (ELISAs), fluorescence polarization (FP) assays, and radiometric assays. For instance, if this compound were hypothesized to be a kinase inhibitor, its inhibitory activity would be assessed by measuring the reduction in phosphorylation of a substrate. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments, indicating the concentration of the compound required to inhibit 50% of the target's activity.

To assess selectivity, the compound would be tested against a panel of related and unrelated biological targets. A favorable selectivity profile is indicated by significantly higher potency against the intended target compared to off-targets, which helps in minimizing potential side effects. The data from these assays are typically presented in tabular format to allow for a clear comparison of the compound's activity across different targets.

Interactive Data Table: Hypothetical Binding Affinity of this compound for Target Kinases

Target KinaseIC50 (nM)Fold Selectivity vs. Target A
Target A501
Target B50010
Target C>10000>200
Target D250050

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Advanced Biophysical Techniques for Interaction Characterization (e.g., SPR, ITC)

To gain a deeper understanding of the molecular interactions between this compound and its biological target, advanced biophysical techniques are employed. These methods provide valuable information on the thermodynamics and kinetics of the binding event, which are critical for structure-activity relationship (SAR) studies and lead optimization.

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure real-time biomolecular interactions. In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding of the compound to the immobilized target causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.

Isothermal Titration Calorimetry (ITC) is another essential biophysical technique that directly measures the heat change associated with a binding event. In an ITC experiment, a solution of this compound is titrated into a solution containing the target protein. The heat released or absorbed during the interaction is measured, allowing for the determination of the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This comprehensive thermodynamic profile provides insights into the driving forces of the binding event, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions.

The data obtained from these biophysical techniques are instrumental in confirming direct binding and understanding the mechanism of action of the compound.

Interactive Data Table: Hypothetical Biophysical Interaction Parameters for this compound with Target A

TechniqueParameterValue
SPRka (M⁻¹s⁻¹)1.5 x 10⁵
SPRkd (s⁻¹)7.5 x 10⁻³
SPRKD (nM)50
ITCKD (nM)65
ITCn1.1
ITCΔH (kcal/mol)-8.5
ITCTΔS (kcal/mol)2.3

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of the 2-(Dimethylamino) Group

Studies have shown that the dialkylamino moiety at the 2-position of the thiazole (B1198619) ring significantly influences the compound's electron density and basicity. The lone pair of electrons on the nitrogen atom can participate in resonance with the thiazole ring, affecting its aromaticity and reactivity. The size and nature of the alkyl groups are also crucial. While the dimethylamino group is common, researchers have investigated the impact of replacing the methyl groups with other alkyl or cyclic substituents.

Generally, small, non-bulky substituents are favored, as larger groups can introduce steric hindrance, potentially disrupting key interactions with biological targets. For instance, replacing the dimethylamino group with a diethylamino or a pyrrolidinyl moiety can alter the compound's lipophilicity and metabolic stability. However, such modifications can also lead to a decrease in potency if the original dimethylamino group is involved in a critical hydrogen bond or a specific hydrophobic interaction within the binding pocket of a target protein.

Bioisosteric replacement of the dimethylamino group has also been a strategy to modulate the compound's properties. nih.gov For example, replacing it with a cyclopropylamino group could maintain a similar degree of basicity while introducing a degree of conformational rigidity. The overarching goal of these modifications is to enhance target affinity and selectivity while improving drug-like properties such as solubility and membrane permeability.

Table 1: Representative Modifications of the 2-Amino Group and Their General Impact on Activity

R1 (at position 2)General Effect on ActivityRationale
-NH2Baseline activity, potential for H-bond donationPrimary amine can act as a hydrogen bond donor.
-NHCH3Often maintains or slightly improves activityIncreased lipophilicity, potential for specific interactions.
-N(CH3)2Generally favorable, balances potency and propertiesGood balance of electronic effects and steric bulk.
-N(C2H5)2Activity may decrease due to steric hindranceLarger alkyl groups can clash with the binding site.
PyrrolidinylVariable, depends on the targetIntroduces conformational restriction.
MorpholinylCan improve solubility, but may decrease potencyThe oxygen atom can act as a hydrogen bond acceptor.

Note: The specific effects can vary significantly depending on the biological target and the rest of the molecular structure.

Variation of Substituents on the Carboxamide Nitrogen

The carboxamide group at the 4-position of the thiazole ring provides a crucial anchor for interaction with biological targets, often through hydrogen bonding. The substituent on the carboxamide nitrogen (N-substituent) plays a pivotal role in determining the compound's binding affinity and selectivity. nih.gov

A wide array of substituents, ranging from simple alkyl and aryl groups to more complex heterocyclic moieties, has been explored. The nature of this substituent can influence the molecule's conformation, lipophilicity, and ability to form specific interactions with the target protein.

For instance, in the context of kinase inhibitors, N-aryl substituents are common, where the aryl ring can engage in π-π stacking or hydrophobic interactions within the ATP-binding site. nih.govnih.gov The substitution pattern on this aryl ring is also critical. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the ring and its ability to interact with the target. Furthermore, the presence of specific functional groups, such as hydroxyl or amino groups, can provide additional hydrogen bonding opportunities, thereby enhancing potency.

The length and flexibility of the linker between the carboxamide nitrogen and any terminal group are also important considerations. A flexible alkyl chain might allow the substituent to adopt an optimal conformation for binding, while a more rigid linker could pre-organize the molecule in a bioactive conformation, potentially increasing affinity.

Table 2: Illustrative N-Substituents on the Carboxamide and Their Influence on Kinase Inhibitory Activity

N-SubstituentGeneral Impact on Kinase IC50Rationale for Activity
PhenylModerate activityBasic scaffold for hydrophobic interactions.
4-FluorophenylOften improved activityFluorine can enhance binding affinity and metabolic stability.
3,4-DimethoxyphenylPotent activity in some casesMethoxy groups can form hydrogen bonds and increase solubility.
2-Chloro-6-methylphenylHigh potency observed in specific kinase inhibitorsSpecific steric and electronic interactions within the binding pocket. nih.gov
PyridinylVariable, can enhance solubility and provide H-bond acceptorNitrogen atom can interact with specific residues.

Note: IC50 values are highly dependent on the specific kinase target and assay conditions.

Alterations to the Thiazole Ring at Positions 2 and 5

While the 2-(dimethylamino) and 4-carboxamide groups are often considered the core interacting moieties, modifications at other positions of the thiazole ring, particularly at position 5, have been shown to significantly impact biological activity. nih.gov

Substitution at the C5 position of the thiazole ring can influence the orientation of the 4-carboxamide group and introduce additional points of interaction with the target. Small, lipophilic groups such as methyl or ethyl at this position are often well-tolerated and can enhance binding by occupying small hydrophobic pockets.

Larger or more polar substituents at C5 can have varied effects. For example, the introduction of a phenyl group could lead to beneficial π-stacking interactions but could also introduce steric clashes, depending on the topology of the binding site. The electronic nature of the substituent at C5 can also modulate the reactivity and metabolic stability of the thiazole ring.

Alterations at the 2-position, beyond the amino group, are less common but can be a strategy to fine-tune the electronic properties of the thiazole ring. However, given the established importance of the 2-amino functionality in many biological targets, modifications at this position are often conservative.

Table 3: Effect of C5-Substituents on the Thiazole Ring on Biological Activity

C5-SubstituentGeneral Effect on ActivityRationale
-HBaseline activityUnsubstituted position.
-CH3Often enhances activityFills a small hydrophobic pocket, can improve metabolic stability.
-C2H5Similar to methyl, but can be slightly less activeIncreased steric bulk compared to methyl.
-PhenylActivity is target-dependentCan engage in π-stacking but may cause steric hindrance.
-ClCan improve potency through halogen bondingElectron-withdrawing nature can also influence ring electronics.

Note: The impact of C5-substituents is highly contextual and depends on the specific biological target.

Positional Isomer Effects on Molecular Interactions

The spatial arrangement of substituents on the thiazole ring is crucial for optimal molecular interactions. The investigation of positional isomers, for instance, comparing 2-(dimethylamino)-1,3-thiazole-4-carboxamide with its 5-carboxamide isomer, has revealed significant differences in biological activity.

These differences arise from the distinct three-dimensional orientation of the key interacting groups. The relative positioning of the hydrogen bond donor/acceptor sites and hydrophobic moieties determines how well the molecule can complement the binding site of its target. A subtle shift in the position of the carboxamide group from C4 to C5 can completely alter the binding mode and abrogate activity if the original geometry was essential for a critical interaction.

Studies on related heterocyclic carboxamides have demonstrated that positional isomerism can have a profound impact on activity. For example, in a series of N-thienylcarboxamides, different positional isomers of the thiophene (B33073) ring exhibited markedly different fungicidal activities, which was attributed to their ability to act as bioisosteres of a phenyl ring in the active conformation. This highlights the stringent geometric requirements for effective binding in many biological systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling has proven to be a valuable tool for understanding the mechanistic basis of the biological activity of this compound derivatives and for guiding the design of new, more potent analogs. nih.govresearchgate.netacs.org

QSAR studies involve the use of statistical methods to correlate the biological activity of a series of compounds with their physicochemical properties, which are represented by molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

For 2-aminothiazole (B372263) derivatives, QSAR models have been developed to predict their activity as kinase inhibitors, antimicrobial agents, and other therapeutic targets. tandfonline.comexcli.de These models have highlighted the importance of specific descriptors in determining the biological response. For example, a QSAR model for a series of 2-aminothiazole derivatives might reveal that a high value for a particular electronic descriptor at the 2-amino position and a specific range for the hydrophobicity of the N-carboxamide substituent are positively correlated with activity.

The insights gained from QSAR models can be used to:

Predict the activity of virtual compounds before their synthesis, thus prioritizing the most promising candidates.

Understand the key molecular features that drive activity, providing a rationale for observed SAR trends.

Optimize lead compounds by suggesting specific modifications that are likely to enhance potency.

For instance, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMSIA) can generate contour maps that visualize the favorable and unfavorable steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around the aligned molecules. These maps provide a clear graphical representation of the SAR and can be invaluable in the design of new analogs with improved properties.

Q & A

Basic Questions

Q. What synthetic methodologies are employed for the preparation of 2-(dimethylamino)-1,3-thiazole-4-carboxamide, and how do reaction parameters influence the synthesis?

  • Answer : The compound is typically synthesized via multi-step reactions involving catalytic hydrogenation, coupling reagents (e.g., HBTU), and triethylamine as a base. For example, intermediates like nitro derivatives are reduced under hydrogenation conditions, followed by coupling with carboxylic acid derivatives . Reaction parameters such as solvent choice (acetonitrile vs. DMF), temperature (reflux vs. room temperature), and purification methods (reverse-phase HPLC) critically affect yield and purity. For instance, catalytic hydrogenation of nitro intermediates followed by HBTU-mediated coupling achieved a 55% yield after HPLC purification .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing the purity and structure of this compound?

  • Answer :

  • 1H/13C NMR : Confirms structural integrity by identifying protons and carbons in the thiazole ring and dimethylamino group. For example, NMR signals at δ 1.31 ppm (methyl groups) and aromatic protons confirm substituent positions .
  • HRMS (ESI) : Validates molecular weight (e.g., m/z 623.2876 [M + H]+) .
  • HPLC : Ensures purity (>90%) via retention time analysis under optimized mobile phase conditions .

Advanced Research Questions

Q. How can computational modeling predict the biological targets and binding mechanisms of this compound derivatives?

  • Answer : Molecular docking and density functional theory (DFT) simulations analyze interactions with biological targets (e.g., DNA minor groove binders targeting 5'-WGWWCW-3' motifs). Studies show that the dimethylamino group enhances hydrogen bonding with nucleic acids, while the thiazole ring stabilizes hydrophobic interactions . Computational tools like AutoDock Vina or Schrödinger Suite model binding affinities (ΔG values), guiding rational design of derivatives with improved specificity.

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., varying IC50 values) of thiazole-4-carboxamide analogs?

  • Answer :

  • Dose-Response Assays : Standardize IC50 measurements across cell lines (e.g., MTT assays in cancer cells) to account for cell-type-specific sensitivity.
  • Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing dimethylamino with diethylamino) to isolate activity trends. For instance, bulkier alkyl groups may reduce membrane permeability, altering efficacy .
  • Target Engagement Assays : Use techniques like thermal shift assays or SPR to validate direct binding to proposed targets (e.g., acetylcholinesterase for prokinetic activity) .

Q. How are structure-activity relationship (SAR) studies designed to optimize the bioactivity of this compound derivatives?

  • Answer :

  • Substituent Variation : Replace the dimethylamino group with cyclic amines (e.g., piperidine) to enhance metabolic stability .
  • Bioisosteric Replacement : Substitute the carboxamide with sulfonamide groups to improve solubility without compromising target affinity .
  • Pharmacokinetic Profiling : Assess logP, plasma stability, and CYP450 interactions to prioritize candidates with balanced ADME properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.